Furfuryl methacrylate
Overview
Description
Synthesis Analysis
FMA can be synthesized from furfuryl alcohol, a bio-based raw material prepared from crops . The synthesis involves free radical polymerization followed by Diels–Alder (DA) reaction . The presence of a high degree of unsaturated carbon-carbon bonding in TO makes it a suitable precursor for polymer synthesis .Molecular Structure Analysis
The empirical formula of FMA is C9H10O3, and its molecular weight is 166.17 . The structure is related to the furan ring structure .Chemical Reactions Analysis
FMA can undergo free radical polymerization followed by Diels–Alder (DA) reaction . The Diels-Alder direct and reverse reactions occur upon heating, resulting in self-healing of cracks on the polymer coatings .Physical And Chemical Properties Analysis
FMA has a boiling point of 80-82 °C at 5 mmHg, a density of 1.078 g/mL at 25 °C, and a refractive index (n20/D) of 1.482 . It’s a liquid and is light sensitive .Scientific Research Applications
Development of Bio-Based Thermosets
Bio-based thermosets: are an important area of research, particularly in the context of sustainability. Furfuryl methacrylate has been used in the synthesis of cross-linked polymers from tung oil (TO), which is a highly unsaturated vegetable oil . The high degree of unsaturation in TO makes it an excellent precursor for polymer synthesis. The combination of TO and FMA through free radical polymerization followed by Diels–Alder reactions results in thermosets with potential applications in replacing petroleum-based products .
Self-Healing and Shape-Memory Polymers
FMA plays a crucial role in the creation of self-healing and shape-memory polymers . These polymers can repair themselves after damage and remember their original shape after deformation . This is achieved through dynamic covalent chemistry, where the furan functionalities of FMA react with maleimide-based compounds to form reversible bonds. These materials have significant implications for long-term durability and are particularly valuable in fields where material longevity is critical .
Thermally Reversible Cross-Linking
The thermally reversible cross-linking capability of FMA is another remarkable application. This property is utilized in the development of materials that can alternate between cross-linked and uncross-linked states with temperature changes. Such materials are advantageous in applications requiring recyclability and adaptability to environmental conditions .
Anticorrosion Coatings
FMA-based polymers have been studied for their anticorrosion properties . These polymers can be applied as coatings to protect metals from corrosion, which is a significant issue in various industries. The development of FMA-based anticorrosion coatings could lead to more durable and longer-lasting materials .
Oxidative Curing in Co-Polymer Films
In the field of coatings, FMA is also used for oxidative curing in co-polymer films obtained from tung oil and di-acrylates . This process results in films with enhanced properties, such as increased resistance to environmental factors, making them suitable for various industrial applications.
Biomedical Applications
Lastly, FMA has promising applications in the biomedical field . FMA plasma polymer coatings have been prepared for biomedical and cell therapy applications. These coatings can be tailored with different properties by adjusting the plasma power, deposition times, and flow rates during preparation . This adaptability makes FMA a valuable material in the development of medical devices and therapeutic applications.
Mechanism of Action
Target of Action
Furfuryl methacrylate (FMA) is a versatile compound used in the production of polymers for biomedical and cell therapy applications . The primary targets of FMA are the molecules and structures within these applications, where it contributes to the formation of the polymer structure.
Mode of Action
FMA interacts with its targets through a process known as polymerization. This involves the reaction of individual monomers (in this case, FMA molecules) to form a polymer chain. FMA has been shown to undergo successful polymerization, resulting in the formation of branched poly(furfuryl methacrylate) .
Biochemical Pathways
The conversion of furfural into bio-chemicals, including FMA, involves several biochemical pathways. These pathways are influenced by the presence of an aldehyde group in furfural, which allows it to synthesize higher value chemicals and polymer monomers . The exact biochemical pathways involved in the action of FMA are complex and involve multiple steps, including oxidation, hydrogenation, and hydrolysis .
Pharmacokinetics
Its physical and chemical properties, such as its molecular weight (16617), density (1078 g/mL at 25 °C), boiling point (80-82 °C/5 mmHg), and refractive index (n20/D 1482), can provide some insights into its behavior in the body .
Result of Action
The result of FMA’s action is the formation of a polymer structure. This structure can be used in various applications, including the production of biomedical materials and cell therapy applications . The exact molecular and cellular effects of FMA’s action depend on the specific application and the conditions under which the polymerization occurs.
Safety and Hazards
Future Directions
FMA is a promising precursor for producing polymers for biomedical and cell therapy applications . It’s also being explored for the development of bio-based self-healing polymeric materials . The synthesized materials possess the characteristics of thermo-reversibility and self-healing and hold great potential for self-healing coating applications .
properties
IUPAC Name |
furan-2-ylmethyl 2-methylprop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-7(2)9(10)12-6-8-4-3-5-11-8/h3-5H,1,6H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWXAVNJYFLGAEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCC1=CC=CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
29320-19-2 | |
Record name | 2-Propenoic acid, 2-methyl-, 2-furanylmethyl ester, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29320-19-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID9063037 | |
Record name | Furfuryl methacrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9063037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Furfuryl methacrylate | |
CAS RN |
3454-28-2 | |
Record name | Furfuryl methacrylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3454-28-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Furfuryl methacrylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003454282 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Furfuryl methacrylate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61377 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Furfuryl methacrylate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24164 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 2-Propenoic acid, 2-methyl-, 2-furanylmethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Furfuryl methacrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9063037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Furfuryl methacrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.349 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Furfuryl methacrylate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q94ZA4KCV7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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